molecular formula C16H9N3O2 B5873062 4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile

4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile

Cat. No.: B5873062
M. Wt: 275.26 g/mol
InChI Key: FUXZMOLWJXJDMY-DHDCSXOGSA-N
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Description

4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C16H9N3O2 It is characterized by the presence of a cyano group and a nitrophenyl group attached to an ethenyl linkage, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile involves the Wittig reaction. This reaction is used to form the ethenyl linkage between the cyano and nitrophenyl groups. The reaction typically involves the use of a phosphonium ylide and an aldehyde or ketone as starting materials . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the ylide, followed by the addition of the aldehyde or ketone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Compounds with different functional groups replacing the cyano group.

Scientific Research Applications

4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both cyano and nitrophenyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2/c17-10-12-5-7-13(8-6-12)15(11-18)9-14-3-1-2-4-16(14)19(20)21/h1-9H/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXZMOLWJXJDMY-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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